REACTION_CXSMILES
|
[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)C=CC=1O)([O-])=O.[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]=[N:33][C:34]1[CH:39]=[C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])[CH:37]=[CH:36][C:35]=1[OH:48])([O-])=O>>[OH:48][C:35]1[CH:36]=[CH:37][C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])=[CH:39][C:34]=1[N:33]1[N:32]=[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]2=[N:23]1
|
Name
|
2-nitro-2'-hydroxy-5'-t-butylazobenzene
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+](C1C=CC=CC=1N=NC1C=C(C(C)(C)C)C=CC=1O)([O-])=O.[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[N:32]=[N:33][C:34]1[CH:39]=[C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])[CH:37]=[CH:36][C:35]=1[OH:48])([O-])=O>>[OH:48][C:35]1[CH:36]=[CH:37][C:38]([C:40]([CH2:43][C:44]([CH3:47])([CH3:46])[CH3:45])([CH3:42])[CH3:41])=[CH:39][C:34]=1[N:33]1[N:32]=[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][C:26]2=[N:23]1
|
Name
|
2-nitro-2'-hydroxy-5'-t-butylazobenzene
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C(C)(C)CC(C)(C)C)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |